5-Ethoxy-3-methyl-1H-pyrazole hydrochloride
Overview
Description
5-Ethoxy-3-methyl-1H-pyrazole hydrochloride is a chemical compound . It is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC1=NNC(OCC)=C1.[H]Cl
. The molecular weight is 162.62 . Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula isC6H11ClN2O
.
Scientific Research Applications
Tautomerism Studies
Research into NH-pyrazoles, which are structurally similar to 5-Ethoxy-3-methyl-1H-pyrazole hydrochloride, shows their relevance in studying tautomerism. The structure and tautomerism of NH-pyrazoles, including their crystallization patterns and hydrogen bond formations, have been examined using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Corrosion Inhibition
Pyrazole derivatives have been investigated as corrosion inhibitors. Studies demonstrate that pyrazole compounds like this compound can significantly inhibit steel corrosion in acidic environments. This inhibition is observed through various methods like potentiodynamic polarisation and impedance spectroscopy (Tebbj et al., 2005), (Yadav et al., 2016).
Structural Analysis and Synthesis
The structural properties of pyrazole derivatives have been a subject of interest. Studies include the synthesis and analysis of various pyrazole structures, providing insights into the molecular packing, hydrogen bonding, and geometrical parameters (Machado et al., 2009), (OhtaTetsuo et al., 2000).
Applications in Organic Chemistry
Pyrazole compounds are utilized in various organic synthesis processes. For example, they serve as precursors in the synthesis of different organic compounds, demonstrating their versatility in the field of organic chemistry (Yue et al., 2010), (Rodier et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Ethoxy-3-methyl-1H-pyrazole hydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that pyrazoles, the core structure of this compound, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Pharmacokinetics
Its molecular weight is 162.62 , which is within the range generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are yet to be explored.
Properties
IUPAC Name |
3-ethoxy-5-methyl-1H-pyrazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-3-9-6-4-5(2)7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEKWBHKWFMZKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263988-40-4 | |
Record name | 1H-Pyrazole, 3-ethoxy-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263988-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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